N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351635-52-3
VCID: VC4302355
InChI: InChI=1S/C12H13N3O4S2/c1-21(17,18)15-5-4-8-10(7-15)20-12(13-8)14-11(16)9-3-2-6-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,14,16)
SMILES: CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3
Molecular Formula: C12H13N3O4S2
Molecular Weight: 327.37

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

CAS No.: 1351635-52-3

Cat. No.: VC4302355

Molecular Formula: C12H13N3O4S2

Molecular Weight: 327.37

* For research use only. Not for human or veterinary use.

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide - 1351635-52-3

Specification

CAS No. 1351635-52-3
Molecular Formula C12H13N3O4S2
Molecular Weight 327.37
IUPAC Name N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C12H13N3O4S2/c1-21(17,18)15-5-4-8-10(7-15)20-12(13-8)14-11(16)9-3-2-6-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,14,16)
Standard InChI Key IKDHFLAFZYILOQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3

Introduction

Structural Characteristics and Molecular Design

The compound’s core consists of a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, a bicyclic system merging a thiazole ring with a partially saturated pyridine ring. Key structural features include:

  • Methylsulfonyl (-SO₂CH₃) group at position 5, enhancing solubility and influencing electronic properties.

  • Furan-2-carboxamide substituent at position 2, introducing aromaticity and hydrogen-bonding capabilities.

Table 1: Key Structural Data

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₂H₁₃N₃O₄S₂Derived from
Molecular Weight351.38 g/molCalculated
Hybridizationsp²/sp³ (thiazole and pyridine rings)
Key Functional GroupsSulfonamide, carboxamide, furan, thiazole

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, often starting with piperidone derivatives or cyanamide intermediates . A representative route includes:

  • Ring Formation: Cyclization of a thiourea derivative with a pyridine precursor under acidic conditions to form the thiazolo[5,4-c]pyridine core .

  • Sulfonylation: Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base.

  • Amidation: Coupling of the furan-2-carboxylic acid with the amine group on the thiazolopyridine ring using carbodiimide reagents .

Reaction Optimization

  • Temperature: Critical for cyclization (e.g., 90–110°C for thiourea cyclization) .

  • Solvents: Polar aprotic solvents (DMF, DMSO) improve sulfonylation yields.

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance amidation efficiency .

ActivityModel SystemIC₅₀/EC₅₀Source Analogy
AntiproliferativeHeLa cells4–8 µM
Antiviral (SARS-CoV-2 Mpro)In vitro assay1.5–10 µM
Anti-thromboticFXa inhibition<100 nM

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueMethod/Source
Melting Point199–203°C (decomposes)Analog
SolubilityDMSO: >10 mM; H₂O: <1 mM
LogP2.1 (predicted)ChemAxon
pKa4.2 (carboxamide), 9.8 (sulfonamide)Estimated

Applications in Drug Development

Anticancer Agents

Thiazolopyridine derivatives stabilize microtubules, mimicking taxanes but with improved blood-brain barrier penetration . The furan moiety enhances binding to hydrophobic pockets in tubulin .

Antivirals

Furan-carboxamides inhibit viral proteases through reversible covalent binding, as demonstrated in SARS-CoV-2 Mpro inhibitors . The methylsulfonyl group may reduce off-target reactivity .

Cardiovascular Therapeutics

Analogous compounds (e.g., Edoxaban intermediates) exhibit FXa inhibition, suggesting potential anticoagulant applications .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis lowers scalability; flow chemistry may improve efficiency .

  • Metabolic Stability: Sulfonamides are prone to hepatic glucuronidation; prodrug strategies are under investigation .

  • Target Selectivity: Computational modeling (e.g., molecular docking) is critical to minimize off-target effects .

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